nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
Overview
Description
Lipid 5 is an ionizable cationic lipid with the formal name 8-[(2-hydroxyethyl)[8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester. It has been used in the generation of lipid nanoparticles for the delivery of messenger RNA in vitro and in vivo . This compound is notable for its ability to enhance endosomal escape and sustain pharmacology and safety in non-human primates .
Mechanism of Action
Target of Action
Lipid 5, a xenobiotic amino lipid, is a key component of novel mRNA-Lipid Nanoparticle (mRNA-LNP) medicines . The primary targets of Lipid 5 are the cells that take up the mRNA-LNPs. These cells then use the mRNA to produce the encoded protein . The role of these targets is to facilitate the production of the desired protein, which can have therapeutic effects.
Mode of Action
Upon intravenous administration, Lipid 5-containing LNPs are rapidly distributed throughout the body . The LNPs are taken up by cells, where the mRNA is released. The cell’s machinery then uses this mRNA as a template to synthesize the encoded protein . This process allows for the production of specific proteins that can have therapeutic effects.
Pharmacokinetics
After intravenous injection of Lipid 5-containing LNPs, Lipid 5 and its radiolabeled metabolites are rapidly distributed, with peak concentrations reached within 1 hour in most tissues . After 10 hours, Lipid 5 and its metabolites concentrate primarily in the urinary and digestive tracts . By 24 hours, Lipid 5 and its metabolites are localized almost exclusively in the liver and intestines, suggesting hepatobiliary and renal clearance . Lipid 5 and its metabolites are completely cleared within 168 hours (7 days) .
Action Environment
The action of Lipid 5 can be influenced by various environmental factors. For instance, the rate of distribution and clearance of Lipid 5 can be affected by factors such as the patient’s metabolism, the presence of other drugs, and individual physiological differences . Furthermore, the effectiveness of the protein produced can be influenced by the patient’s immune system and the presence of any diseases or conditions.
Biochemical Analysis
Biochemical Properties
It is known that Lipid 5 interacts with various biomolecules in the process of mRNA delivery and protein expression .
Cellular Effects
The effects of Lipid 5 on cells are primarily related to its role in mRNA delivery and protein expression . It is likely that Lipid 5 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Lipid 5 exerts its effects at the molecular level through its role in the synthesis of lipid nanoparticles for mRNA delivery and protein expression .
Temporal Effects in Laboratory Settings
Given its role in mRNA delivery and protein expression, it is likely that the effects of Lipid 5 change over time, potentially influencing the stability and degradation of the product .
Dosage Effects in Animal Models
Given its role in mRNA delivery and protein expression, it is likely that the effects of Lipid 5 vary with dosage .
Metabolic Pathways
Given its role in mRNA delivery and protein expression, it is likely that Lipid 5 interacts with various enzymes and cofactors .
Transport and Distribution
Given its role in mRNA delivery and protein expression, it is likely that Lipid 5 interacts with various transporters and binding proteins .
Subcellular Localization
Given its role in mRNA delivery and protein expression, it is likely that Lipid 5 is directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lipid 5 involves the synthesis of its constituent parts followed by their assembly into the final compound. The general procedure includes the following steps:
Preparation of Lipid for Hydration: The lipids are first dissolved and mixed in an organic solvent such as chloroform or a chloroform:methanol mixture to ensure a homogeneous mixture.
Hydration with Agitation: The lipid solution is then hydrated with agitation to form large, multilamellar vesicles.
Sizing to Homogeneous Distribution: The size of the vesicles is reduced using sonic energy (sonication) or mechanical energy (extrusion) to achieve a homogeneous distribution.
Industrial Production Methods
Industrial production of Lipid 5 follows similar principles but on a larger scale. The process involves:
Dissolution in Organic Solvent: Lipids are dissolved in organic solvents at higher concentrations.
Evaporation and Drying: The solvent is removed by rotary evaporation, and the lipid film is thoroughly dried to remove residual solvent.
Lyophilization: The lipid film is frozen and lyophilized to form a dry lipid cake, which can be stored until ready for use.
Chemical Reactions Analysis
Types of Reactions
Lipid 5 undergoes various chemical reactions, including:
Oxidation: Lipid oxidation involves the reaction of lipids with oxygen, leading to the formation of lipid peroxides.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms by the lipid molecules.
Substitution: Substitution reactions involve the replacement of one functional group in the lipid molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include:
Lipid Peroxides: Formed from oxidation reactions.
Reduced Lipids: Formed from reduction reactions.
Substituted Lipids: Formed from substitution reactions.
Scientific Research Applications
Lipid 5 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Lipid 5 can be compared with other similar compounds, such as:
DLin-MC3-DMA: Another ionizable cationic lipid used in lipid nanoparticle formulations.
DSPC: A phospholipid used in the preparation of lipid nanoparticles.
DMG-PEG 2000: A polyethylene glycol-lipid conjugate used to improve the stability and circulation time of lipid nanoparticles.
Uniqueness of Lipid 5
Lipid 5 is unique due to its specific structure, which enhances endosomal escape and improves the delivery efficiency of encapsulated therapeutic agents . Its ability to sustain pharmacology and safety in non-human primates further distinguishes it from other similar compounds .
Properties
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-25-32-41-49-43(47)35-28-21-17-23-30-37-45(39-40-46)38-31-24-18-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCVHPIKBGRCJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H87NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089251-33-0 | |
Record name | LIPIDV-004 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TKZ45P7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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